molecular formula C18H19N3O4 B2816230 N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine CAS No. 202475-51-2

N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine

Cat. No.: B2816230
CAS No.: 202475-51-2
M. Wt: 341.367
InChI Key: IOZJLZBMTWUYKE-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine is an organic compound belonging to the class of quinazolines. This compound is characterized by the presence of a quinazoline core substituted with dimethoxyphenyl and dimethoxy groups. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives.

    Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Coupling with 3,5-Dimethoxyaniline: The final step involves coupling the quinazoline core with 3,5-dimethoxyaniline using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the quinazoline core.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional carbonyl or hydroxyl groups, while reduction may produce partially or fully reduced quinazoline derivatives.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Used in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.

    N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide: A compound with similar structural features but different biological activities.

Uniqueness

N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-22-12-5-11(6-13(7-12)23-2)21-18-14-8-16(24-3)17(25-4)9-15(14)19-10-20-18/h5-10H,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZJLZBMTWUYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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